tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride
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Overview
Description
“tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . It is used in the preparation of triazolopyridines for the treatment or prevention of neurological and psychiatric disorders .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate” can be represented by the InChI code:InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-11(8-13)4-5-11/h12H,4-8H2,1-3H3
. The molecular weight of the compound is 212.29 g/mol . Physical and Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate” include a molecular weight of 212.29 g/mol, a XLogP3-AA value of 0.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, and a topological polar surface area of 41.6 Ų .Scientific Research Applications
Supramolecular Arrangements : Research by Graus et al. (2010) on derivatives of diazaspiro compounds, including tert-butyl diazaspiro derivatives, revealed their significance in creating supramolecular arrangements. These compounds play a critical role in the formation of crystal structures without solvent molecules, emphasizing the importance of substituents on the cyclohexane ring in these arrangements (Graus et al., 2010).
Synthesis of Natural Compounds : Shklyaruck (2015) explored the transformation of related diazaspiro compounds, leading to the creation of building blocks for the synthesis of arenamides A and C. These natural compounds have notable antitumor activity and are effective in inhibiting nitrogen(II) oxide and prostaglandin E2 (Shklyaruck, 2015).
Peptidomimetics Synthesis : Limbach et al. (2009) demonstrated the use of tert-butyl diazaspiro derivatives in synthesizing cyclopropyl-containing amino acids, leading to the creation of protected form peptidomimetics. This showcases the versatility of these compounds in developing novel amino acid derivatives (Limbach et al., 2009).
Molecular Structure Analysis : The synthesis and molecular structure of tert-butyl diazaspiro derivatives were detailed by Moriguchi et al. (2014). Their work involved characterizing the structure via crystal X-ray diffraction analysis, highlighting the compound's bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Pseudopeptide Synthesis : Fernandez et al. (2002) synthesized derivatives of tert-butyl diazaspiro compounds for use in peptide synthesis. These compounds act as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, indicating their potential in the field of peptide mimetics (Fernandez et al., 2002).
Radioprotective Properties : Shapiro et al. (1968) explored the potential radioprotective properties of a related compound, 7,10-Ethano-1-thia-4,7-diazaspiro[4.5] decane dihydrochloride. This study indicates the broader potential of diazaspiro compounds in medical applications, particularly in radiation protection (Shapiro et al., 1968).
Synthesis of Medicinally Relevant Frameworks : Vereshchagin et al. (2015) found that rearrangement of substituted diazaspiro octanes results in the formation of furo[2,3-d]pyrimidines, a framework relevant in medicinal chemistry. This highlights the compound's role in synthesizing structures with potential pharmaceutical applications (Vereshchagin et al., 2015).
Safety and Hazards
The safety information for “tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate” includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
It is used in the preparation of various compounds that act as inhibitors for different targets .
Mode of Action
It is known to be a precursor in the synthesis of other compounds, which suggests that its mode of action may be dependent on the final compound it is used to create .
Biochemical Pathways
The compound is involved in the synthesis of triazolopyridines . These are heterocyclic compounds that have been studied for their potential in the treatment or prevention of neurological and psychiatric disorders .
Pharmacokinetics
It is known to have high gi absorption and is a p-gp substrate .
Result of Action
It is used in the preparation of compounds that have potential therapeutic effects in neurological and psychiatric disorders .
Action Environment
The compound is stable under normal temperatures and pressures . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Properties
IUPAC Name |
tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-11(8-13)4-5-11;/h12H,4-8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGINIPKPAJNCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1462383-16-9 |
Source
|
Record name | tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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